The synthesis of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpentylamine with appropriate aldehydes or ketones in the presence of reducing agents to form the corresponding amino alcohol.
The molecular structure of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol features a central propane backbone with two hydroxymethyl groups and an amino group attached to a branched alkyl chain.
Property | Value |
---|---|
Molecular Formula | C₈H₁₉N₁O₂ |
Molecular Weight | ~171.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound can undergo typical reactions associated with amino alcohols:
Reactions may require specific conditions such as:
The mechanism of action for 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol primarily revolves around its role as a biochemical intermediate. It may participate in metabolic pathways involving amino acid synthesis or serve as a substrate for enzyme-catalyzed reactions.
Research indicates that compounds similar to this one are involved in cellular processes such as:
Property | Value |
---|---|
Solubility | Soluble in water |
Melting Point | ~110 °C |
Boiling Point | ~150 °C |
pH | Neutral (pH ~7) |
The compound has various applications in scientific research:
The synthesis of 2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol employs several established chemical routes that balance complexity, yield, and scalability. Reductive amination stands as the most industrially viable approach, where 2-methyl-1,3-propanediol reacts with 2-methylpentanal in the presence of hydrogen and transition metal catalysts. This one-pot method leverages in situ imine formation followed by hydrogenation, achieving yields exceeding 85% under optimized conditions . Alternative pathways include aldol condensation strategies, where formaldehyde undergoes condensation with butyraldehyde derivatives to construct the branched carbon backbone prior to amination [5]. For laboratory-scale production, direct nucleophilic substitution of activated diol derivatives (e.g., tosylated propane-1,3-diols) with 2-methylpentylamine demonstrates moderate efficiency (60-70% yield) but requires extensive purification to eliminate dialkylated byproducts .
The branched 2-methylpentylamino group introduces significant steric constraints during synthesis. Kinetic studies reveal that secondary amine formation follows pseudo-first-order kinetics at low temperatures (0-10°C), but experiences rate depression above 25°C due to increasing steric inhibition of the transition state [3]. Molecular modeling indicates that the β-methyl group creates a 1,3-diaxial interaction with the developing sp³ hybrid orbital during nucleophilic attack, necessitating either elevated temperatures or catalytic assistance to overcome this barrier [9].
Table 1: Comparative Analysis of Synthetic Methods for 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
Synthetic Method | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | H₂ (40 psi), Pd(OH)₂/C, 20-25°C | 85-90 | High selectivity, one-pot reaction | Catalyst cost |
Aldol Condensation | NaOH, 80°C, 6h | 70-75 | Atom economy | Byproduct formation |
Direct Nucleophilic Substitution | Tosylated diol, 60°C, 12h | 60-70 | No specialized equipment | Low selectivity, purification challenges |
Catalytic Hydroamination | Ru catalyst, 100°C, 8h | 80-85 | Excellent regiocontrol | Catalyst sensitivity to moisture |
Catalytic systems for introducing the 2-methylpentylamino group into propanediol scaffolds vary significantly in their mechanistic pathways and efficiency. Heterogeneous transition metal catalysts dominate industrial processes, with palladium-based systems exhibiting superior performance for branched alkylamines. Pd(OH)₂/C (Pearlman's catalyst) achieves 85-90% conversion at mild hydrogen pressures (40 psi) and ambient temperatures (20-25°C) through chemoselective reduction of the imine intermediate . The catalyst's effectiveness stems from its bifunctional nature: palladium sites activate hydrogen while surface hydroxyl groups stabilize the iminium ion intermediate via hydrogen bonding [9].
Nickel-based catalysts (e.g., Raney nickel) offer a cost-effective alternative but require higher temperatures (50-70°C) and pressures (40-100 psi), yielding 75-80% with moderate selectivity (85-90%). Nickel's diminished performance with branched substrates correlates with its lower steric tolerance compared to palladium, leading to increased formation of tertiary amine byproducts through overalkylation . Recent advances in bimetallic catalysts (Pd-Ni/SiO₂) demonstrate synergistic effects, where nickel facilitates imine formation while palladium enhances hydrogenation kinetics, collectively improving turnover frequency by 40% compared to monometallic systems [3].
Table 2: Catalytic Performance in Reductive Amination of 2-Methyl-1,3-propanediol
Catalyst System | Pressure (psi) | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Pd(OH)₂/C (20%) | 40 | 20-25 | 85-90 | >95 |
Raney Nickel | 40-100 | 50-70 | 75-80 | 85-90 |
Pt/C (5%) | 100-150 | 80-100 | 70-75 | 80-85 |
Pd-Ni/SiO₂ (5:1) | 50 | 40 | 92-94 | 97-99 |
Solvent effects profoundly influence reaction kinetics and selectivity. Polar aprotic solvents (DMF, acetonitrile) enhance imine formation rates but promote dialkylation. Conversely, nonpolar solvents (toluene) improve monoalkylation selectivity at the cost of reaction rate. Water as solvent enables phase-transfer catalysis but requires pH control to prevent diol decomposition [5].
Regioselective functionalization of the 2-methylpentylamino moiety enables precise modulation of steric and electronic properties without compromising the diol functionality. Electrophilic alkylation at the secondary amine demonstrates remarkable regiocontrol when using bulky electrophiles (e.g., tert-butyl bromoacetate), where the branched β-methyl group sterically shields the proximal carbon atoms, directing substitution exclusively to the nitrogen atom (>95% regioselectivity) [3]. For oxidation reactions, manganese-based porphyrin catalysts achieve selective C-H oxidation at the pentyl chain's γ-position, exploiting the Thorpe-Ingold effect induced by the β-methyl group to accelerate 1,5-hydrogen atom transfer [9].
The compound's stereochemistry introduces significant complexity in modifications. The chiral center at the 2-methylpentyl carbon generates diastereomeric outcomes during derivatization. Kinetic resolution during enzymatic esterification (using Candida antarctica lipase B) demonstrates enantiomeric differentiation (E = 24) when modifying the diol hydroxyls, enabling access to enantiopure derivatives . Computational analysis (DFT calculations) reveals that the lowest energy conformation places the 2-methyl group perpendicular to the amino plane, creating differential steric environments around the nitrogen lone pair that influence reaction trajectories [3].
Table 3: Regioselective Modification Techniques and Outcomes
Modification Type | Reagents/Conditions | Regioselectivity | Key Products |
---|---|---|---|
N-Alkylation | t-BuBr, K₂CO₃, DMF, 60°C | >95% | N-tert-butyl derivatives |
γ-Selective Oxidation | Mn(TPP)Cl, iodosylbenzene, CH₂Cl₂ | 85% | Keto-amine derivatives |
Enzymatic Resolution | Vinyl acetate, CAL-B, hexane | E=24 | (R)- and (S)-enantiopure esters |
Directed Ortho-Metalation | s-BuLi, (-)-sparteine, THF, -78°C | 90% | Lithiated intermediates for cross-coupling |
Protecting group strategies enable orthogonal functionalization of the diol moiety. Transient protection of the primary alcohols with tert-butyldimethylsilyl groups allows selective secondary alcohol oxidation to ketones, which undergo Wittig olefination to introduce exocyclic vinyl groups without affecting the amino substituent [9]. Alternatively, boronate ester formation with phenylboronic acid selectively protects the 1,3-diol system, leaving the amine available for acylation or sulfonylation [3].
Sustainable synthesis of 2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol focuses on solvent-free methodologies, catalytic atom economy, and renewable feedstocks. Mechanochemical synthesis via ball milling achieves 85% yield by co-grinding 2-methyl-1,3-propanediol with 2-methylpentylamine hydrochloride and sodium carbonate, eliminating solvent waste while reducing reaction times from hours to 30 minutes . This approach demonstrates exceptional energy efficiency, consuming only 15-20% of the energy required for equivalent solution-phase reactions due to eliminated solvent heating and reduced reaction times [9].
Continuous flow reactors enhance process sustainability through precise thermal control and reduced hazardous intermediate accumulation. A demonstrated system couples imine formation (70°C) with hydrogenation (Pd/Al₂O₃ cartridge, 50°C) in a telescoped process, achieving 92% conversion with 99% selectivity and reducing solvent consumption by 80% compared to batch processing [3]. The technology facilitates in-line purification via scavenger resins, minimizing traditional workup waste [5].
Biosynthetic routes from renewable resources show emerging potential. Engineered Escherichia coli expressing aminotransferases convert glucose-derived dihydroxyacetone phosphate to chiral amino diol precursors with 40% yield. Though currently less efficient than chemical synthesis, this approach eliminates hazardous reagents and operates under aqueous conditions at ambient temperature [7]. Integration with biocatalytic amination using ω-transaminases demonstrates proof-of-concept for fully biological synthesis, albeit with current limitations in accommodating branched alkyl chains like 2-methylpentyl [8].
Table 4: Environmental Metrics Comparison for Production Methods
Synthetic Approach | PMI (kg/kg) | Energy Consumption (MJ/mol) | E-Factor | CO₂ Equivalents (kg/kg) |
---|---|---|---|---|
Conventional Batch | 32 | 285 | 48 | 12.5 |
Solvent-Free Ball Milling | 6 | 45 | 3.2 | 2.1 |
Continuous Flow | 11 | 92 | 7.8 | 3.8 |
Biosynthetic (E. coli) | 4* | 65* | 1.5* | 1.2* |
*Theoretical values based on laboratory-scale data; PMI = Process Mass Intensity; E-Factor = kg waste/kg product [7] [8] [9]
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8